molecular formula C19H19Cl2N3O2 B15136198 Nurr1 agonist 5

Nurr1 agonist 5

Cat. No.: B15136198
M. Wt: 392.3 g/mol
InChI Key: LWEDOMJYGSQEGS-UHFFFAOYSA-N
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Description

Nurr1 agonist 5 is a compound designed to activate the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective and anti-neuroinflammatory roles. Nurr1 is predominantly expressed in neurons and is crucial for the development and maintenance of dopaminergic neurons. It has been linked to neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nurr1 agonist 5 involves the structural optimization of known Nurr1 ligands, such as amodiaquine and chloroquine. The process includes scaffold hopping and fragment growing strategies to enhance potency and binding affinity . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch processing and continuous flow methods. These methods ensure the efficient production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Nurr1 agonist 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various analogues of this compound, each with different functional groups that enhance its binding affinity and potency .

Mechanism of Action

Nurr1 agonist 5 exerts its effects by binding to the ligand-binding domain of the Nurr1 receptor. This binding induces a conformational change in the receptor, promoting its interaction with co-regulators and enhancing its transcriptional activity. The activation of Nurr1 leads to the upregulation of genes involved in neuronal survival and anti-inflammatory responses .

Properties

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3 g/mol

IUPAC Name

5-chloro-N-[5-chloro-2-[2-(dimethylamino)ethoxy]phenyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C19H19Cl2N3O2/c1-24(2)7-8-26-18-4-3-13(20)10-17(18)23-19(25)14-11-16-12(5-6-22-16)9-15(14)21/h3-6,9-11,22H,7-8H2,1-2H3,(H,23,25)

InChI Key

LWEDOMJYGSQEGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C3C=CNC3=C2)Cl

Origin of Product

United States

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